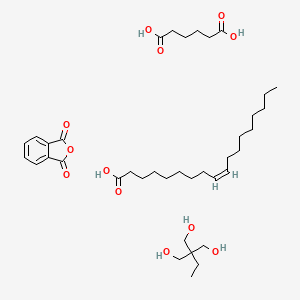
2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;(Z)-octadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and (9Z)-9-octadecenoic acid is a complex polymer that combines multiple monomer units to create a material with unique properties. This polymer is used in various applications due to its stability, flexibility, and resistance to environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation of hexanedioic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione, and (9Z)-9-octadecenoic acid. The reaction typically occurs under high-temperature conditions with a catalyst to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure the correct molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions, and the polymer is then purified and processed into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the polymer’s structure and functionality.
Substitution: Certain functional groups in the polymer can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this polymer is used as a precursor for synthesizing other complex materials. Its unique structure allows for the creation of polymers with tailored properties for specific applications.
Biology
In biological research, this polymer can be used to create biocompatible materials for medical devices and drug delivery systems. Its stability and resistance to degradation make it suitable for use in biological environments.
Medicine
In medicine, this polymer is used in the development of implants and prosthetics. Its flexibility and durability make it ideal for creating materials that can withstand the stresses of the human body.
Industry
In industrial applications, this polymer is used in the production of coatings, adhesives, and sealants. Its resistance to environmental factors makes it suitable for use in harsh conditions.
Wirkmechanismus
The mechanism by which this polymer exerts its effects involves its interaction with other molecules and materials. The polymer’s molecular structure allows it to form strong bonds with other substances, providing stability and enhancing its properties. The pathways involved in these interactions depend on the specific application and the environment in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties but different monomer units.
Polybutylene terephthalate (PBT): Another polymer with comparable characteristics but distinct chemical structure.
Polycarbonate (PC): Known for its strength and transparency, similar to the polymer but with different monomers.
Uniqueness
The uniqueness of hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and (9Z)-9-octadecenoic acid lies in its combination of monomers, which provides a balance of flexibility, stability, and resistance to environmental factors. This makes it suitable for a wide range of applications, from medical devices to industrial coatings.
Eigenschaften
CAS-Nummer |
54365-26-3 |
|---|---|
Molekularformel |
C38H62O12 |
Molekulargewicht |
710.9 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C8H4O3.C6H10O4.C6H14O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3/b10-9-;;; |
InChI-Schlüssel |
FMLBWQMKYSYIGA-BZKIHGKGSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
54365-26-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















